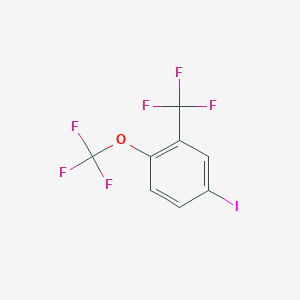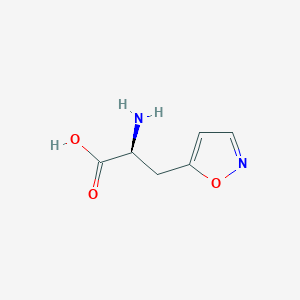
(S)-3-(4-Acetylphenyl)-4-ethyloxazolidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-3-(4-Acetylphenyl)-4-ethyloxazolidin-2-one is a chiral oxazolidinone derivative. Oxazolidinones are a class of synthetic compounds known for their diverse applications, particularly in medicinal chemistry. This specific compound features an oxazolidinone ring substituted with an acetylphenyl group and an ethyl group, making it a valuable intermediate in the synthesis of various pharmaceuticals and fine chemicals.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-(4-Acetylphenyl)-4-ethyloxazolidin-2-one typically involves the following steps:
Formation of the Oxazolidinone Ring: This can be achieved through the cyclization of amino alcohols with carbonyl compounds under acidic or basic conditions.
Introduction of the Acetylphenyl Group: The acetylphenyl group can be introduced via Friedel-Crafts acylation, where an aromatic ring is acylated using acetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Ethylation: The ethyl group can be introduced through alkylation reactions using ethyl halides in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, often employing continuous flow reactors for better control over reaction conditions and yields. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.
化学反応の分析
Types of Reactions
(S)-3-(4-Acetylphenyl)-4-ethyloxazolidin-2-one can undergo various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The oxazolidinone ring can be reduced to an amino alcohol using reducing agents like lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products
Oxidation: 4-(Carboxyphenyl)-3-ethyloxazolidin-2-one.
Reduction: 3-(4-Acetylphenyl)-4-ethyloxazolidin-2-amine.
Substitution: 3-(4-Nitrophenyl)-4-ethyloxazolidin-2-one.
科学的研究の応用
(S)-3-(4-Acetylphenyl)-4-ethyloxazolidin-2-one has several applications in scientific research:
Chemistry: Used as a chiral auxiliary in asymmetric synthesis to induce chirality in target molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the study of enzyme-substrate interactions.
Medicine: Explored for its antimicrobial properties, especially against resistant bacterial strains.
Industry: Utilized in the synthesis of fine chemicals and pharmaceuticals, serving as an intermediate in the production of active pharmaceutical ingredients.
作用機序
The mechanism of action of (S)-3-(4-Acetylphenyl)-4-ethyloxazolidin-2-one involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The acetylphenyl group enhances binding affinity through hydrophobic interactions, while the oxazolidinone ring provides structural rigidity.
類似化合物との比較
Similar Compounds
®-3-(4-Acetylphenyl)-4-ethyloxazolidin-2-one: The enantiomer of the compound, differing in the spatial arrangement of atoms.
3-(4-Methylphenyl)-4-ethyloxazolidin-2-one: Similar structure but with a methyl group instead of an acetyl group.
3-(4-Acetylphenyl)-4-methyloxazolidin-2-one: Similar structure but with a methyl group instead of an ethyl group.
Uniqueness
(S)-3-(4-Acetylphenyl)-4-ethyloxazolidin-2-one is unique due to its specific chiral configuration and the presence of both acetyl and ethyl groups. This combination imparts distinct chemical properties, such as enhanced binding affinity in biological systems and specific reactivity in chemical transformations, making it a valuable compound in various research and industrial applications.
特性
CAS番号 |
572923-18-3 |
|---|---|
分子式 |
C13H15NO3 |
分子量 |
233.26 g/mol |
IUPAC名 |
(4S)-3-(4-acetylphenyl)-4-ethyl-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C13H15NO3/c1-3-11-8-17-13(16)14(11)12-6-4-10(5-7-12)9(2)15/h4-7,11H,3,8H2,1-2H3/t11-/m0/s1 |
InChIキー |
XMEIBNKYPYGDRA-NSHDSACASA-N |
異性体SMILES |
CC[C@H]1COC(=O)N1C2=CC=C(C=C2)C(=O)C |
正規SMILES |
CCC1COC(=O)N1C2=CC=C(C=C2)C(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


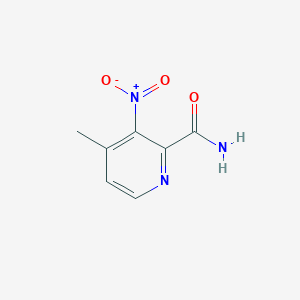
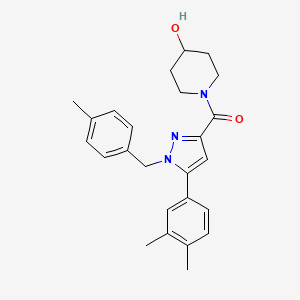
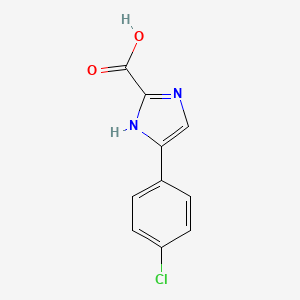
![6-Methyl-2-(1H-pyrrol-1-yl)benzo[d]thiazole](/img/structure/B12864082.png)
![(4'-Tert-butyl[1,1'-biphenyl]-3-yl)methanol](/img/structure/B12864089.png)
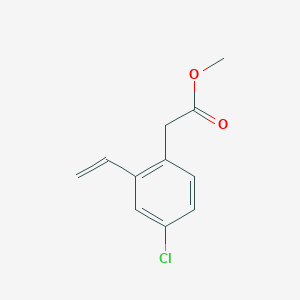
![2-Aminobenzo[d]oxazole-4-carbaldehyde](/img/structure/B12864100.png)
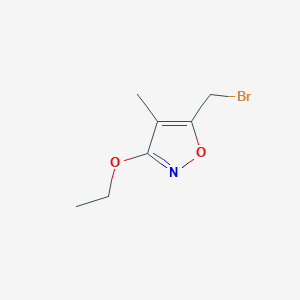
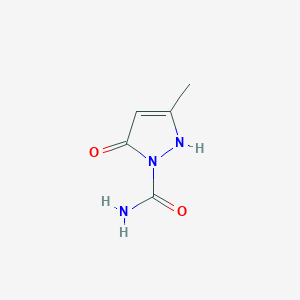
![4-(Difluoromethyl)-3-phenyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12864123.png)
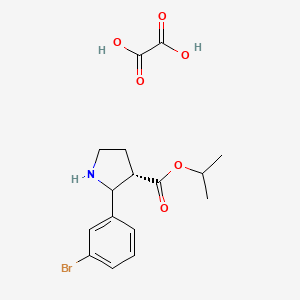
![3H-Oxazolo[3,4-A]pyridine-1,3(5H)-dione, tetrahydro-](/img/structure/B12864135.png)
